molecular formula C17H13FN2O2S2 B2803914 (E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1396890-02-0

(E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2803914
CAS No.: 1396890-02-0
M. Wt: 360.42
InChI Key: CZPMNJKXPHWYBD-VOTSOKGWSA-N
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Description

(E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic small molecule featuring a fluorinated benzothiazole core linked to an azetidine ring and an α,β-unsaturated ketone (enone) conjugated with a thiophene moiety. This compound combines heterocyclic motifs (benzothiazole, azetidine, thiophene) and a fluorinated substituent, which are known to enhance pharmacokinetic properties and target specificity in drug design . The E-configuration of the enone group is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets .

Properties

IUPAC Name

(E)-1-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S2/c18-13-4-1-5-14-16(13)19-17(24-14)22-11-9-20(10-11)15(21)7-6-12-3-2-8-23-12/h1-8,11H,9-10H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPMNJKXPHWYBD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Synthesis of 4-fluorobenzo[d]thiazole: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and sulfur, followed by cyclization.

    Formation of the azetidine ring: This involves the reaction of an appropriate amine with an epoxide to form the azetidine ring.

    Coupling of intermediates: The final step involves coupling the fluorobenzo[d]thiazole intermediate with the azetidine intermediate and the thiophene derivative under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to (E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been studied for their ability to inhibit the growth of bacteria and fungi. The incorporation of a fluorobenzo[d]thiazole moiety enhances the compound's efficacy against resistant strains of microorganisms, making it a candidate for developing new antibiotics .

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been linked to the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. Studies have shown that modifications in the azetidine and thiophene rings can significantly affect the cytotoxicity of these compounds against cancer cells such as breast and lung carcinoma .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of (E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. Research has demonstrated that specific substitutions on the thiophene and azetidine rings can enhance bioactivity and selectivity towards target enzymes or receptors. For example, varying the electron-donating or withdrawing groups on these rings can lead to improved binding affinity to biological targets, which is essential for drug development .

Case Studies

Case Study 1: Antimycobacterial Activity
A study focusing on thiazole derivatives similar to (E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one assessed their effectiveness against Mycobacterium tuberculosis. The compounds demonstrated promising results with minimum inhibitory concentrations comparable to established antituberculosis drugs, indicating their potential as new therapeutic agents in treating tuberculosis .

Case Study 2: Anticancer Screening
In another investigation, a series of thiazole-based compounds were synthesized and evaluated for their anticancer properties. The derivatives exhibited selective cytotoxicity against various cancer cell lines, with some compounds showing IC50 values in the nanomolar range. This highlights the importance of structural modifications in enhancing therapeutic efficacy while reducing toxicity .

Data Summary Table

Application AreaKey FindingsReferences
Antimicrobial ActivitySignificant inhibition of resistant strains
Anticancer PropertiesInduction of apoptosis in cancer cell lines
Structure OptimizationEnhanced binding affinity through substitutions

Mechanism of Action

The mechanism of action of (E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The fluorobenzo[d]thiazole moiety may interact with enzymes or receptors, while the azetidine and thiophene rings contribute to the overall binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s structural uniqueness lies in its azetidine-benzothiazole-thiophene framework. Comparisons with similar derivatives reveal key differences:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Highlights Reference
Target Compound Azetidine, 4-fluorobenzo[d]thiazole, thiophene-enone Fluorine, thiophene Under investigation (hypothesized anticancer/antimicrobial) Multi-step coupling of azetidine and benzothiazole intermediates
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one Thiazole-enone 4-Methylphenyl Antibacterial, antiviral Aldol condensation of p-tolualdehyde and 2-acetylthiazole
(E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one Azetidine, 4-fluorobenzo[d]thiazole, phenyl-enone Fluorine, phenyl Not reported (structural analog) Similar to target compound but with phenyl instead of thiophene
4-(Benzo[d]thiazol-2-yl)-pyrazol-3-one derivatives Benzothiazole-pyrazolone Variable alkyl/aryl Anticancer, anti-inflammatory Cyclocondensation of hydrazides with ketones

Key Observations :

  • Azetidine vs.
  • Thiophene vs. Phenyl : The thiophene moiety (in the target compound) introduces sulfur-based electronic effects, which may enhance interactions with cysteine-rich biological targets compared to phenyl-substituted analogs .
  • Fluorination: The 4-fluoro group on the benzothiazole likely increases metabolic stability and membrane permeability relative to non-fluorinated derivatives .
Physicochemical Properties
  • Hydrogen Bonding: Unlike ’s compound, which lacks classical hydrogen bonds, the target compound’s azetidine and enone groups may form non-covalent interactions, improving solubility .
  • Crystallography : Structural analogs (e.g., ) form hydrogen-bonded hexamers, whereas the target compound’s fluorine and thiophene substituents could alter packing efficiency .

Q & A

Basic: What are the standard synthetic routes for (E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Coupling of the 4-fluorobenzo[d]thiazol-2-yl moiety with an azetidine ring via nucleophilic substitution under reflux conditions, using polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to facilitate deprotonation .
  • Step 2: Introduction of the thiophen-2-yl group through a Claisen-Schmidt condensation, requiring precise temperature control (60–80°C) and catalytic acid/base conditions to achieve the (E)-stereochemistry .
  • Purification: Chromatography or recrystallization from ethanol/DMF mixtures is critical to isolate the final product with >95% purity .

Basic: Which characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly distinguishing (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) .
  • Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns, especially for the fluorobenzo[d]thiazole and thiophene moieties .
  • IR Spectroscopy: Identification of carbonyl (C=O, ~1680 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound?

Methodological Answer:
Optimization strategies include:

  • Microwave-Assisted Synthesis: Reduces reaction time (from 12 hours to 30 minutes) and improves yield by 15–20% for condensation steps .
  • Solvent Selection: Use of DMF for azetidine coupling enhances solubility of intermediates, while ethanol minimizes side reactions during thiophene incorporation .
  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) can accelerate specific steps, though compatibility with fluorine must be validated .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Validation: Re-test conflicting activities (e.g., antimicrobial vs. cytotoxic effects) using standardized assays (e.g., MIC for antimicrobials; MTT for cytotoxicity) .
  • Structural Confirmation: Re-characterize compounds from divergent studies to rule out impurities or stereochemical variations .
  • Mechanistic Studies: Use target-specific assays (e.g., enzyme inhibition for kinase targets) to clarify whether observed activities are direct or off-target effects .

Advanced: How does the thiophen-2-yl group influence pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity: The thiophene ring increases logP by ~1.5 units, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic Stability: Thiophene sulfur atoms may undergo oxidation, necessitating metabolic stability assays (e.g., liver microsome studies) to identify vulnerable sites .
  • Comparative Analysis: Analogues lacking thiophene show 2–3× lower bioavailability in rodent models, highlighting its role in absorption .

Basic: What initial biological screening assays are recommended?

Methodological Answer:

  • Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or proteases linked to disease pathways .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced: What computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina model binding poses with targets (e.g., COX-2 or β-lactamases), validated by mutational studies .
  • MD Simulations: GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, identifying critical residues for binding .
  • QSAR Models: Generate predictive models using descriptors like polar surface area and H-bond donors to guide structural modifications .

Advanced: How can structural modifications enhance bioactivity and reduce toxicity?

Methodological Answer:

  • Substituent Variation: Replace the 4-fluorobenzo[d]thiazole with 6-fluoro or chloro analogues to modulate electron-withdrawing effects and potency .
  • Prodrug Approaches: Introduce hydrolyzable esters (e.g., acetyl) to improve solubility and reduce hepatic toxicity .
  • Toxicophore Elimination: Remove/replace metabolically labile groups (e.g., thiophene sulfur) based on metabolite identification studies .

Basic: How are solubility challenges addressed?

Methodological Answer:

  • Co-Solvents: Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to maintain solubility without cell membrane disruption .
  • Salt Formation: Synthesize hydrochloride or sodium salts of the carbonyl group to enhance aqueous solubility .
  • Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles for in vivo delivery .

Advanced: What models evaluate efficacy in neurodegenerative diseases?

Methodological Answer:

  • In Vitro: Primary neuron cultures treated with Aβ oligomers to assess neuroprotective effects via Western blot (e.g., tau phosphorylation) .
  • In Vivo: Transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) with behavioral tests (Morris water maze) and biomarker analysis (CSF Aβ42) .
  • Target Engagement: PET imaging with radiolabeled compound to confirm blood-brain barrier penetration and target binding .

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